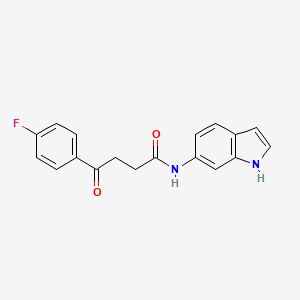
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide, also known as IQDMNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been investigated for its potential as an antitumor agent, as well as for its antimicrobial and antiviral properties. In biochemistry, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been investigated for its potential as a neuroprotective agent and for its ability to modulate ion channels.
作用机制
The mechanism of action of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide is complex and involves multiple pathways. In general, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide is thought to act by inhibiting various enzymes and modulating ion channels. For example, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide can increase the levels of acetylcholine in the brain, which can have neuroprotective effects. N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has also been shown to modulate ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide are diverse and depend on the specific application. In general, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been shown to have neuroprotective effects, as well as antimicrobial and antiviral properties. N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has also been shown to modulate ion channels, which can have effects on neuronal signaling and synaptic plasticity. Additionally, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been shown to inhibit various enzymes, which can have effects on neurotransmitter levels and metabolism.
实验室实验的优点和局限性
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, there are also limitations to using N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide in lab experiments, including its complex mechanism of action and potential toxicity at high doses.
未来方向
There are several future directions for research on N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide, including investigating its potential as an antitumor agent, as well as its ability to modulate ion channels and inhibit enzymes. Additionally, further research is needed to determine the optimal dosage and administration of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide for various applications. Finally, research is needed to investigate the potential side effects and toxicity of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide at high doses.
合成方法
The synthesis of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide involves a multi-step process, including the reaction of 8-bromoisoquinoline with methylamine, followed by the reaction of the resulting compound with 1-naphthaldehyde. The final step involves the reaction of the resulting compound with oxalic acid dihydrate to yield N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide. The synthesis method has been optimized to yield high purity and high yield of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide.
属性
IUPAC Name |
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-26(15-18-9-4-7-16-6-2-3-10-19(16)18)23(28)22(27)25-21-11-5-8-17-12-13-24-14-20(17)21/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZJWRLQBNWBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC4=C3C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-nitrophenyl)sulfanyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7429064.png)
![2-[(4-fluorophenyl)methoxy]-N-[4-(propan-2-ylcarbamoylamino)phenyl]propanamide](/img/structure/B7429070.png)
![N'-(3-cyano-2-methylphenyl)-N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]oxamide](/img/structure/B7429077.png)
![[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429079.png)
![1-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429082.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 2-(4-hydroxyphenyl)-2-methylpropanoate](/img/structure/B7429100.png)
![N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B7429109.png)
![N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)
![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)

![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)
![3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one](/img/structure/B7429146.png)
